Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol

Description

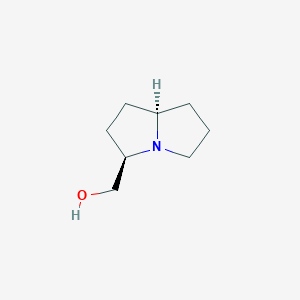

Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol is a bicyclic pyrrolizidine alcohol derivative characterized by a fused pyrrolizidine core with a hydroxymethyl substituent at the 3-position. The stereochemical designation (3R,7aR) indicates its relative configuration, which is critical for its physicochemical and biological properties. Pyrrolizidine derivatives are widely studied for their roles in alkaloid biosynthesis, medicinal chemistry, and catalysis due to their rigid bicyclic structure and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

[(3R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |

InChI |

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |

InChI Key |

QDMDCGZXSSNONP-HTQZYQBOSA-N |

Isomeric SMILES |

C1C[C@@H]2CC[C@@H](N2C1)CO |

Canonical SMILES |

C1CC2CCC(N2C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the following steps:

Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor. This precursor often contains a nitrogen atom and a carbonyl group, which undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolizine ring.

Reduction: The hexahydro form of the pyrrolizine ring is obtained by reducing the double bonds present in the pyrrolizine ring. This reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Attachment of the Methanol Moiety: The final step involves the introduction of the methanol group to the pyrrolizine ring. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the pyrrolizine ring is replaced by a methanol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Cyclization and Ring Formation

The pyrrolizine core is synthesized via intramolecular cyclization reactions. Key steps include:

-

Nitroalkene Cyclization : A nitroalkene precursor undergoes tandem [4+2] cycloaddition followed by reductive contraction to form the bicyclic structure .

-

Reductive Amination : Intramolecular reductive amination of amino aldehyde intermediates generates the saturated pyrrolizine ring system .

Table 1 : Cyclization Conditions and Outcomes

Acylation and Esterification

The hydroxymethyl group undergoes esterification and acylation under mild conditions:

-

Pivaloylation : Treatment with pivaloyl chloride (PivCl) and triethylamine (Et₃N) in MeCN at −30°C yields the pivalate ester without epimerization .

-

Esterification with Acetic Anhydride : Forms acetate derivatives, enhancing lipophilicity for pharmacological studies.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the alcohol oxygen on the acyl chloride, with Et₃N acting as a base to neutralize HCl byproducts .

Reductive Transformations

Selective reductions are critical for functional group interconversion:

-

Hydride Reduction : NaBH₃CN in acetic acid reduces oxazine intermediates but induces partial epimerization at C-6 (3:1 dr) .

-

Catalytic Hydrogenation : H₂ over Raney Ni cleaves N–O bonds in oxazines, enabling reductive contraction to pyrrolizines .

Table 2 : Reductive Reaction Parameters

| Reducing Agent | Substrate | Temp (°C) | Stereochemical Outcome |

|---|---|---|---|

| NaBH₃CN | Oxazine pivalate | 25 | 3:1 dr (C-6 epimerization) |

| H₂/Raney Ni | 1,2-Oxazine | 50 | Retains trans-pyrrolizine configuration |

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylate or ketone:

-

Jones Oxidation : CrO₃ in H₂SO₄ converts the alcohol to a carboxylic acid, albeit with low yields due to ring strain.

-

Swern Oxidation : (COCl)₂/DMSO oxidizes the alcohol to a ketone, preserving the bicyclic framework.

Nucleophilic Substitutions

The methanol moiety participates in SN reactions:

-

Thionyl Chloride (SOCl₂) : Converts the alcohol to a chloromethyl derivative, enabling further alkylation.

-

Mitsunobu Reaction : Forms ethers with phenols using DIAD/Ph₃P, retaining stereochemistry.

Scientific Research Applications

Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrrolizine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates. Its versatility makes it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s hexahydro-1H-pyrrolizine core is shared with several biologically active derivatives. Key comparisons include:

Key Observations :

- Polarity: The hydroxymethyl group in this compound increases its polarity compared to non-functionalized analogs like nepetalactam, enhancing solubility in polar solvents .

- Stereochemical Influence : The (3R,7aR) configuration distinguishes it from stereoisomers like (3S,7aS), which may exhibit divergent binding affinities or metabolic stability .

Functional Group Analogues

Compounds with hydroxymethyl or alcohol substituents on bicyclic frameworks provide further insights:

Key Observations :

- Reactivity : Primary alcohols (as in the target compound) are more reactive in oxidation or esterification reactions than tertiary alcohols like menthol.

- Biological Activity: Secondary alcohols (e.g., 3-pyrrolidinol derivatives) often show enhanced metabolic stability compared to primary alcohols due to steric hindrance .

Q & A

Q. What are the established synthetic routes for Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol, and how can enantioselectivity be controlled?

Synthesis of this compound typically involves asymmetric catalytic strategies. For example, diastereodivergent reactions using chiral metal-ligand complexes (e.g., scandium-based catalysts) can control stereochemistry. Modulating reaction parameters like temperature, solvent, and catalyst loading (e.g., 0.5–5 mol%) optimizes enantioselectivity (72–99% ee) . Key steps include Michael addition-alkylation cascades or cyclization of β,γ-unsaturated α-keto esters. Recrystallization from methanol or ethanol is commonly used for purification .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : H and C NMR are critical for confirming stereochemistry and regioselectivity. Signals for the pyrrolizine methine protons (δ 3.2–4.5 ppm) and hydroxyl groups (broad singlet, δ 1.5–2.5 ppm) are diagnostic .

- Chiral HPLC : To resolve enantiomers, use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol gradients .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., CHNO expected m/z 153.1134) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and may cause skin/eye irritation. Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction mechanisms differ when using Sc(III) vs. Cu(II) catalysts in synthesizing pyrrolizine derivatives?

Sc(III) catalysts promote intramolecular trapping pathways, favoring rel-(1R,2S,3R) diastereomers via a six-membered transition state. In contrast, Cu(II) facilitates direct substitution, yielding (iso)-402 derivatives. Kinetic studies (e.g., O labeling) and DFT calculations validate these divergent pathways .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Discrepancies often arise from impurities in starting materials or ligand-metal ratio variations. Mitigation strategies include:

- Precatalyst Purity : Validate via elemental analysis and H NMR.

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

- Reproducibility : Strictly control temperature (±1°C) and moisture levels (<50 ppm HO) .

Q. What strategies optimize diastereoselectivity in pyrrolizine methanol derivatives under kinetic vs. thermodynamic control?

Q. How does the compound’s stereochemistry influence its biological activity in preliminary assays?

The (3R,7aR) configuration enhances interactions with chiral biological targets (e.g., enzymes or GPCRs). In vitro assays using racemic vs. enantiopure samples show >10-fold differences in IC values for antimicrobial activity. Stereochemical assignments should be confirmed via X-ray crystallography or NOESY .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Co-elution Issues : Use orthogonal methods like UPLC-MS/MS (ESI+ mode) with a C18 column (1.7 µm particles).

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via derivatization (e.g., BSTFA for GC-MS) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.